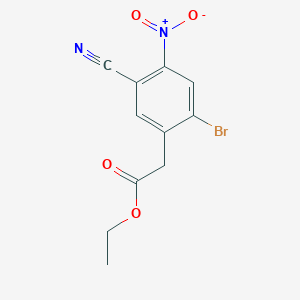![molecular formula C12H16N2 B1414707 Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- CAS No. 928649-00-7](/img/structure/B1414707.png)
Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-
Übersicht
Beschreibung
“Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-” is a chemical compound with the IUPAC name 4-[(2-methylpropyl)amino]methyl]benzonitrile. It has a molecular weight of 188.27 . The compound is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2/c1-10(2)8-14-9-12-5-3-11(7-13)4-6-12/h3-6,10,14H,8-9H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Benzonitrile derivatives are utilized as intermediates in the synthesis of various pharmacologically active compounds. For instance, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a derivative of benzonitrile, is an important intermediate for HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
- In another example, 2-(methylamino)benzonitrile undergoes a sequence of reactions including conjugate addition and enolate–nitrile coupling, leading to the synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylates (Kazuhiro Kobayashi et al., 1997).
Photolysis and Photophysical Properties
- Benzonitrile derivatives are studied for their photophysical properties. For example, the photolysis of benzonitrile-4-[[4-(dimethylamino)phenyl]methylene]-amino-N-oxide was explored in solution and in a solid polymer phase, demonstrating unique charge-transfer transitions (G. Čík et al., 1991).
- Another study focused on the nature of the low-lying singlet states of 4-(Dimethyl-amino)benzonitrile (DMABN), providing insights into its dual fluorescence characteristics (A. Köhn & C. Hättig, 2004).
Corrosion Inhibition and Materials Science
- Some benzonitrile derivatives, like 4-(isopentylamino)-3-nitrobenzonitrile, have been evaluated as corrosion inhibitors for mild steel, showing significant effectiveness (A. Chaouiki et al., 2018).
- These compounds also find applications in materials science, for instance, in improving the power conversion efficiencies of polymer solar cells (Seonju Jeong et al., 2011).
Safety and Hazards
This compound is classified as a danger under the GHS05 and GHS07 hazard pictograms . It has hazard statements including H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-[(2-methylpropylamino)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10(2)8-14-9-12-5-3-11(7-13)4-6-12/h3-6,10,14H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCMXJYQSOOYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]- | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














